4-Desmethoxy Omeprazole Sulfide
Description
Historical Perspectives and Discovery within Benzimidazole (B57391) Sulfide (B99878) Chemistry
The story of 4-Desmethoxy Omeprazole (B731) Sulfide is part of the broader history of benzimidazole chemistry. The first synthesis of a benzimidazole derivative was reported in 1872. chemijournal.comijmpronline.com However, significant interest in this class of compounds surged in the 1950s with the discovery that a 5,6-dimethylbenzimidazole (B1208971) unit is a core component of vitamin B12. chemijournal.com This discovery highlighted the biological importance of the benzimidazole scaffold, a heterocyclic aromatic compound formed by the fusion of benzene (B151609) and imidazole (B134444) rings. chemijournal.comajptonline.com
In the following decades, research into benzimidazole derivatives intensified, leading to the development of a wide range of pharmacologically active molecules. ajptonline.comnih.govimpactfactor.org The advent of proton pump inhibitors (PPIs) in the 1980s marked a major milestone, with omeprazole, a benzimidazole derivative, being a flagship compound. impactfactor.org The synthesis and optimization of omeprazole and its analogues brought compounds like 4-Desmethoxy Omeprazole Sulfide to the forefront. google.com It was identified as a crucial precursor in the manufacturing process of omeprazole, where the final step involves the oxidation of this sulfide intermediate. google.commedchemexpress.com Its presence is also noted as a potential impurity in omeprazole preparations, making its study essential for quality control. caymanchem.comscbt.com
Chemical Classification and Structural Features within the Omeprazole Precursor Family
This compound is chemically classified as a substituted benzimidazole sulfide. scbt.com Its formal IUPAC name is 2-[[(3,5-Dimethyl-2-pyridinyl)methyl]thio]-6-methoxy-1H-benzimidazole. biosynth.comnih.gov The structure is characterized by a central benzimidazole ring system linked to a dimethyl-substituted pyridine (B92270) ring through a flexible methylthio (sulfanyl) bridge. biosynth.comnih.gov
This compound belongs to a family of precursors used in the synthesis of omeprazole and related PPIs. medchemexpress.com The core structure can be modified at several positions to create a variety of analogues. For instance, substitution on the pyridine ring leads to related precursors such as 4-Desmethoxy-4-chloro Omeprazole Sulfide and 4-Desmethoxy-4-nitro Omeprazole Sulfide. scbt.comaxios-research.comsynzeal.comnih.gov These variations are crucial in synthetic strategies and for studying structure-activity relationships.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 704910-89-4 scbt.comnih.gov |
| Molecular Formula | C₁₆H₁₇N₃OS scbt.comnih.gov |
| Molecular Weight | 299.39 g/mol scbt.combiosynth.com |
| IUPAC Name | 2-[[(3,5-dimethylpyridin-2-yl)methyl]sulfanyl]-6-methoxy-1H-benzimidazole nih.gov |
| Synonyms | 2-[[(3,5-Dimethyl-2-pyridinyl)methyl]thio]-6-methoxy-1H-benzimidazole biosynth.comnih.gov |
Overview of Research Significance in Synthetic Organic Chemistry and Chemical Biology
The importance of this compound extends across both synthetic organic chemistry and chemical biology.
In synthetic organic chemistry , its primary role is that of a direct precursor to omeprazole. medchemexpress.com The synthetic pathway to omeprazole hinges on the controlled oxidation of the sulfide linkage in this compound to a sulfoxide (B87167). whiterose.ac.uk Consequently, research has focused on optimizing this conversion to improve yields and purity of the final active pharmaceutical ingredient. Furthermore, this compound serves as a critical reference standard in analytical chemistry for the development and validation of methods to ensure the quality and purity of omeprazole. synzeal.comaquigenbio.com Its isotopically labeled form, 4-Desmethoxy Omeprazole-d3 Sulfide, is also synthesized for use in analytical applications, such as in method validation and quality control during drug production. clearsynth.com
In the realm of chemical biology , the benzimidazole scaffold of this compound is a "privileged structure," meaning it can bind to a variety of biological targets, leading to a broad range of pharmacological activities. nih.govnih.gov While the sulfide itself is a precursor, its core structure is part of a class of molecules with significant biological effects. chemijournal.comimpactfactor.org Research into analogues of omeprazole and its precursors is ongoing to discover new therapeutic agents. For example, some benzimidazole derivatives have been investigated for their potential as antibacterial, antifungal, and anticancer agents. impactfactor.orgresearchgate.netnih.gov The study of such compounds, including their metabolites and related impurities, is crucial for understanding their biological profiles and for the development of new, more effective drugs. medchemexpress.combiosynth.comscbt.commedchemexpress.com
Structure
3D Structure
Properties
IUPAC Name |
2-[(3,5-dimethylpyridin-2-yl)methylsulfanyl]-6-methoxy-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c1-10-6-11(2)15(17-8-10)9-21-16-18-13-5-4-12(20-3)7-14(13)19-16/h4-8H,9H2,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTUHHMNQRUNZTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)CSC2=NC3=C(N2)C=C(C=C3)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747541 | |
| Record name | 2-{[(3,5-Dimethylpyridin-2-yl)methyl]sulfanyl}-6-methoxy-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
704910-89-4 | |
| Record name | 2-{[(3,5-Dimethylpyridin-2-yl)methyl]sulfanyl}-6-methoxy-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Desmethoxy Omeprazole Sulfide
Classical Synthetic Routes and Reaction Mechanisms
The traditional synthesis of 4-Desmethoxy Omeprazole (B731) Sulfide (B99878) is a multi-step process that hinges on the separate synthesis of two key heterocyclic precursors: a substituted benzimidazole (B57391) and a functionalized pyridine (B92270). These intermediates are then coupled to form the final sulfide product.
Sulfide Bond Formation Strategies in Benzimidazoles
The pivotal step in the synthesis of 4-Desmethoxy Omeprazole Sulfide is the formation of the sulfide linkage between the benzimidazole and pyridine moieties. This is typically achieved through a nucleophilic substitution reaction. The key precursors for this reaction are 5-methoxy-1H-benzo[d]imidazole-2-thiol and 2-(chloromethyl)-3,5-dimethylpyridine (B122946) hydrochloride.
The reaction mechanism involves the deprotonation of the thiol group on the benzimidazole precursor by a base, such as sodium hydroxide (B78521) or potassium hydroxide, to form a highly nucleophilic thiolate anion. This anion then attacks the electrophilic carbon of the chloromethyl group on the pyridine precursor, displacing the chloride ion and forming the desired thioether bond. The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or methanol, and may require heating to proceed at a reasonable rate.
A general representation of this key reaction is depicted below:

Heterocyclic Ring Construction and Functionalization
Synthesis of 5-methoxy-1H-benzo[d]imidazole-2-thiol:
This precursor is commonly synthesized from 4-methoxy-o-phenylenediamine. The reaction involves condensation with carbon disulfide in the presence of a strong base like potassium hydroxide. The reaction proceeds through the formation of a dithiocarbamate (B8719985) intermediate, which then undergoes intramolecular cyclization with the elimination of water to yield the desired 2-mercaptobenzimidazole (B194830) derivative.
| Starting Material | Reagents | Product |
| 4-methoxy-o-phenylenediamine | 1. Carbon disulfide (CS₂) 2. Potassium hydroxide (KOH) | 5-methoxy-1H-benzo[d]imidazole-2-thiol |
Synthesis of 2-(chloromethyl)-3,5-dimethylpyridine hydrochloride:
The synthesis of this pyridine precursor often starts from 3,5-dimethylpyridine (B147111) (3,5-lutidine). A multi-step sequence is typically employed, which may include N-oxidation, nitration, methoxylation, and subsequent functional group manipulations to introduce the chloromethyl group at the 2-position. A common route involves the conversion of a 2-hydroxymethyl group to a 2-chloromethyl group using a chlorinating agent like thionyl chloride (SOCl₂) or hydrochloric acid.
| Starting Material | Key Transformation Steps | Product |
| 3,5-Dimethylpyridine | 1. N-Oxidation 2. Functionalization at C2 and C4 3. Chlorination of the 2-methyl group | 2-(chloromethyl)-3,5-dimethylpyridine hydrochloride |
Modern and Sustainable Synthesis Approaches
Green Chemistry Principles and Methodological Development
The principles of green chemistry are increasingly being applied to the synthesis of benzimidazole derivatives. This includes the use of greener solvents, such as water or ethanol, and the development of one-pot synthesis procedures to reduce the number of reaction and purification steps. For the synthesis of this compound, this could involve a one-pot reaction where the formation of the benzimidazole ring and the subsequent S-alkylation are performed in a single reaction vessel, thereby saving time, energy, and resources. The use of microwave-assisted synthesis has also been explored for benzimidazole synthesis, often leading to significantly reduced reaction times and improved yields.
Catalytic Approaches for Efficient Production
Catalysis plays a crucial role in modern organic synthesis, offering pathways to more efficient and selective reactions. For the synthesis of benzimidazole sulfides, research has focused on the use of catalysts for both the formation of the heterocyclic rings and the crucial C-S bond formation step.
Catalytic Heterocyclic Ring Formation: Various Lewis and Brønsted acid catalysts have been employed to promote the condensation reactions involved in the synthesis of the benzimidazole core. These catalysts can activate the carbonyl group of aldehydes or carboxylic acid derivatives, facilitating the cyclization reaction under milder conditions.
Catalytic C-S Bond Formation: Transition metal catalysts, particularly those based on copper and palladium, have been extensively studied for the formation of carbon-sulfur bonds. These catalytic systems can facilitate the cross-coupling of thiols with aryl or alkyl halides under milder conditions than traditional methods. While specific catalytic methods for this compound are not extensively documented, the general principles of catalyzed C-S cross-coupling reactions are applicable and represent a promising area for future development.
| Catalytic Approach | Reaction Step | Potential Advantages |
| Lewis/Brønsted Acid Catalysis | Benzimidazole ring formation | Milder reaction conditions, higher yields, improved selectivity |
| Transition Metal Catalysis (e.g., Cu, Pd) | Sulfide bond formation | Milder reaction conditions, broader substrate scope, improved functional group tolerance |
Stereoselective and Enantioselective Synthesis Investigations
The sulfide moiety in this compound is achiral. However, the subsequent oxidation of this sulfide to a sulfoxide (B87167), to form a chiral center in omeprazole analogues, is a critical step in the synthesis of enantiomerically pure proton pump inhibitors. Therefore, while there are no stereocenters in this compound itself, research into the stereoselective synthesis of related compounds is highly relevant.
Investigations into the enantioselective synthesis of chiral sulfides, while less common than the asymmetric oxidation of sulfides, are an emerging area of research. Potential strategies could involve the use of chiral catalysts to control the formation of the C-S bond in an enantioselective manner, particularly if a prochiral substrate is used. However, for this compound, the focus of stereoselectivity lies in the subsequent oxidation step. The development of enzymatic and chemo-catalytic methods for the asymmetric oxidation of omeprazole sulfide and its analogues has been a major area of research, aiming to produce single-enantiomer drugs with improved therapeutic profiles.
Purification and Isolation Techniques in Laboratory-Scale Synthesis
The effective purification and isolation of this compound are critical steps in its laboratory-scale synthesis to ensure the removal of unreacted starting materials, catalysts, and by-products. The choice of purification methodology is dictated by the physical and chemical properties of the target compound and the nature of the impurities present. Commonly employed techniques for compounds of this class include column chromatography and recrystallization.
Column Chromatography
Column chromatography is a primary method for the purification of this compound from crude reaction mixtures. This technique separates compounds based on their differential adsorption to a stationary phase while a mobile phase passes through it. For benzimidazole sulfide derivatives, silica (B1680970) gel is the most common stationary phase due to its polarity and effectiveness in separating compounds with varying polarities.
The selection of an appropriate mobile phase (eluent) is crucial for achieving good separation. A solvent system is chosen that allows the target compound to have a retention factor (Rf) in the optimal range of 0.2-0.4 on a Thin-Layer Chromatography (TLC) plate, which is used for preliminary analysis and to monitor the progress of the column chromatography.
A typical laboratory-scale column chromatography for the purification of this compound would involve the following steps:
Preparation of the Column: A glass column is packed with a slurry of silica gel in a non-polar solvent, such as hexane (B92381) or a mixture of hexane and ethyl acetate.
Loading the Sample: The crude product is dissolved in a minimal amount of a suitable solvent (often the eluent or a more polar solvent like dichloromethane) and adsorbed onto a small amount of silica gel. The solvent is then evaporated to yield a dry powder, which is carefully loaded onto the top of the prepared column.
Elution: The mobile phase is passed through the column. The polarity of the eluent can be kept constant (isocratic elution) or gradually increased (gradient elution) to facilitate the separation of compounds with different polarities.
Fraction Collection: The eluate is collected in a series of fractions, which are then analyzed by TLC to identify those containing the pure this compound.
Solvent Evaporation: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified compound.
Table 1: Representative Column Chromatography Parameters for Purification of Benzimidazole Sulfide Analogs
| Parameter | Description |
| Stationary Phase | Silica Gel (60-120 mesh or 230-400 mesh) |
| Mobile Phase (Eluent) | A mixture of a non-polar solvent (e.g., hexane, cyclohexane) and a more polar solvent (e.g., ethyl acetate, acetone, dichloromethane). The ratio is optimized based on TLC analysis. |
| Typical Eluent System | Hexane:Ethyl Acetate (e.g., starting with 9:1 and gradually increasing the polarity to 7:3 or 1:1) or Dichloromethane:Methanol (e.g., 98:2 to 95:5). |
| Monitoring Technique | Thin-Layer Chromatography (TLC) with UV visualization (typically at 254 nm). |
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The principle of this method is based on the differential solubility of the desired compound and its impurities in a particular solvent or solvent mixture at different temperatures. An ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature, while the impurities are either highly soluble or insoluble at all temperatures.
The process of recrystallization generally involves:
Dissolution: The crude solid is dissolved in a minimum amount of a suitable hot solvent to form a saturated solution.
Hot Filtration (if necessary): If insoluble impurities are present, the hot solution is filtered to remove them.
Crystallization: The hot, saturated solution is allowed to cool slowly and undisturbed. As the solution cools, the solubility of the desired compound decreases, leading to the formation of crystals.
Isolation of Crystals: The formed crystals are collected by filtration, typically using a Buchner funnel.
Washing: The crystals are washed with a small amount of cold solvent to remove any adhering mother liquor.
Drying: The purified crystals are dried to remove any residual solvent.
Finding the optimal solvent or solvent system for recrystallization often requires experimental screening.
Table 2: Common Solvents for Recrystallization of Omeprazole and Related Benzimidazole Derivatives
| Solvent/Solvent System | Suitability |
| Alcohols (e.g., Methanol, Ethanol, Isopropanol) | Often good solvents for dissolving the crude product at elevated temperatures. Can be used alone or in combination with an anti-solvent like water. |
| Esters (e.g., Ethyl Acetate) | A moderately polar solvent that can be effective for recrystallization. |
| Ketones (e.g., Acetone) | Can be a suitable solvent, often used in combination with a non-polar anti-solvent like hexane. |
| Chlorinated Solvents (e.g., Dichloromethane) | Good for initial dissolution, but often used in a co-solvent system due to the high solubility of many organic compounds. |
| Ethers (e.g., Diethyl Ether, Methyl tert-Butyl Ether) | Can be used as anti-solvents to induce crystallization from a more polar solvent. |
| Hydrocarbons (e.g., Hexane, Heptane, Toluene) | Generally used as anti-solvents or for washing the final product. |
| Solvent Mixtures (e.g., Ethanol/Water, Acetone/Hexane, Dichloromethane/Hexane) | Often provide better purification than single-solvent systems by allowing for finer control over the solubility of the compound. |
The purity of the isolated this compound after purification is typically assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The choice between chromatography and recrystallization, or a combination of both, depends on the scale of the synthesis and the specific impurity profile of the crude product.
Advanced Structural Elucidation and Spectroscopic Analysis in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
NMR spectroscopy is a cornerstone for the structural determination of organic molecules like 4-Desmethoxy Omeprazole (B731) Sulfide (B99878). It provides detailed information about the chemical environment of individual atoms. While specific spectral data is often proprietary, the application of standard NMR techniques is routine for the characterization of this compound, with suppliers often providing this data as part of the certificate of analysis. glppharmastandards.com
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for confirming the identity of 4-Desmethoxy Omeprazole Sulfide.
¹H NMR: The ¹H NMR spectrum is used to verify the presence and arrangement of hydrogen atoms. Key expected signals would include those corresponding to the aromatic protons on the benzimidazole (B57391) and pyridine (B92270) rings, the two distinct methyl groups on the pyridine ring, the single methoxy (B1213986) group on the benzimidazole ring, and the crucial methylene (B1212753) (-CH₂-) bridge that connects the two heterocyclic systems via a thioether linkage. The integration and splitting patterns of these signals confirm the proton count and neighboring proton environments.
¹³C NMR: The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, with its molecular formula C₁₆H₁₇N₃OS, the spectrum would show 16 distinct carbon signals corresponding to the methyl, methoxy, methylene, and the various aromatic and heterocyclic carbons, thus confirming the carbon skeleton of the molecule. scbt.comnih.gov
To establish the precise connectivity between atoms, two-dimensional (2D) NMR experiments are employed. These techniques are invaluable for assembling the molecular puzzle.
COSY (Correlation Spectroscopy): This experiment maps the coupling relationships between protons, typically those separated by two or three bonds. It would be used to confirm the proton-proton adjacencies within the pyridine and benzimidazole ring systems.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It is essential for definitively assigning the ¹³C signals based on their corresponding, and more easily assigned, proton signals.
Solid-State NMR (ssNMR), often using techniques like Cross-Polarization Magic-Angle Spinning (CPMAS), is employed to analyze the compound in its crystalline powder form. Studies on the parent compound, Omeprazole, have demonstrated the utility of ¹³C and ¹⁵N CPMAS NMR for characterizing its solid-state structure, including identifying the dominant tautomer present in the crystal lattice. researchgate.net For this compound, ssNMR would be critical for:
Identifying the specific tautomer (e.g., 5-methoxy vs. 6-methoxy) present in the solid state.
Characterizing crystalline polymorphism, where different crystal packing arrangements can lead to distinct ssNMR spectra.
Providing structural information in cases where suitable single crystals for X-ray diffraction cannot be obtained.
Mass Spectrometry (MS) Applications in Structural Determination
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for confirming the molecular weight and elemental composition and for deducing structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of a molecule's elemental formula. For this compound (C₁₆H₁₇N₃OS), HRMS would be used to measure the mass of the molecular ion with very high precision. nih.gov The experimentally determined mass is then compared to the theoretical exact mass calculated from the isotopic masses of the constituent elements. The monoisotopic mass of this compound is 299.10923335 Da. nih.gov A close match confirms the elemental composition, distinguishing it from other compounds with the same nominal mass.
The table below shows predicted m/z values for various adducts of this compound that can be detected by HRMS. uni.lu
| Adduct | Predicted m/z |
| [M+H]⁺ | 300.11650 |
| [M+Na]⁺ | 322.09844 |
| [M+NH₄]⁺ | 317.14304 |
| [M+K]⁺ | 338.07238 |
| [M-H]⁻ | 298.10194 |
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis to probe the structure of a molecule. A specific ion (the precursor ion, e.g., the protonated molecule [M+H]⁺ at m/z 300.1) is selected, fragmented, and the resulting product ions are analyzed. The fragmentation pattern provides a structural fingerprint of the molecule.
For this compound, fragmentation would likely occur at the labile thioether linkage. Key fragmentation pathways observed in related omeprazole metabolites include the cleavage of the C-S bonds. nih.gov The analysis of transformation products has shown that the loss of a thiol radical (•SH) can be indicative of a sulfide group. researchgate.net
The table below outlines potential major fragment ions that would be expected in the MS/MS spectrum of this compound.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure / Neutral Loss |
| 300.1 | 151.1 | [C₈H₉N₂O]⁺ (Protonated 6-methoxy-1H-benzimidazole-2-thiol) |
| 300.1 | 149.1 | [C₉H₁₁N]⁺ (Protonated 3,5-dimethyl-2-methylpyridine moiety after rearrangement and loss) |
| 300.1 | 136.1 | [C₈H₁₀N]⁺ (Fragment from the pyridine moiety) |
This detailed fragmentation data allows researchers to confirm the identity of the two main heterocyclic components and how they are linked, providing orthogonal confirmation to the data obtained from NMR spectroscopy.
X-ray Crystallography Studies for Solid-State Structure Determination
X-ray crystallography is an unparalleled technique for determining the precise arrangement of atoms within a crystalline solid. This method provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state properties of a molecule.
Although a crystal structure for this compound has not been reported, the crystallographic analysis of a closely related compound, Pyrmetazole sulfide, offers significant insights. The study of Pyrmetazole sulfide revealed that it crystallizes in an orthorhombic cell with the space group P212121, and there is one molecule in the asymmetric unit. whiterose.ac.uk The crystal structure is characterized by pairs of sulfide molecules held together by hydrogen bonding interactions. These interactions occur between the thioether group and the benzimidazole N-H (N9H…S12, 3.371(2) Å) and between the benzimidazole N-H and the pyridyl nitrogen (N9H…N15, 2.937(3) Å). whiterose.ac.uk These hydrogen bonds lead to the formation of a double-strand type structure along the crystallographic a-axis. whiterose.ac.uk
Crystallographic Data for a Related Omeprazole Sulfide Derivative (Pyrmetazole sulfide)
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| Molecules per Asymmetric Unit | 1 |
| Notable Intermolecular Interactions | N-H···S and N-H···N hydrogen bonds |
| Supramolecular Structure | Double strand formation |
Data sourced from a study on Pyrmetazole sulfide as a proxy for this compound. whiterose.ac.uk
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in a molecule. These techniques are based on the principle that molecules absorb light at specific frequencies that correspond to the vibrational frequencies of their chemical bonds.
FT-IR spectroscopy has been utilized in the analysis of omeprazole sulfide. The spectra reveal key vibrational modes characteristic of its structure. For instance, the symmetrical and asymmetrical stretching of the C-C bonds in the aromatic rings are observed in the regions of 1473, 1491, and 1591 cm⁻¹. ijnc.ir The stretching vibration of the C=N group appears around 1625 cm⁻¹. ijnc.ir Additionally, signals corresponding to N-H and aliphatic C-H stretching vibrations are found in the ranges of 1154-1269 cm⁻¹ and 2831-2949 cm⁻¹, respectively. ijnc.ir It is important to note that these values were reported from a study involving silver nanoparticles, which could potentially influence the exact positions of the absorption bands. ijnc.ir
Raman spectroscopy provides complementary information to IR spectroscopy. While specific Raman data for this compound is scarce, the technique is highly valuable for probing the vibrations of non-polar bonds and symmetric stretching modes, which may be weak or absent in the IR spectrum.
Characteristic FT-IR Vibrational Frequencies for Omeprazole Sulfide
| Wavenumber (cm⁻¹) | Vibrational Assignment |
| 2831-2949 | Aliphatic C-H stretching |
| 1625 | C=N stretching |
| 1591 | Aromatic C-C stretching |
| 1491 | Aromatic C-C stretching |
| 1473 | Aromatic C-C stretching |
| 1154-1269 | N-H stretching |
Data is for omeprazole sulfide and may serve as a reference for this compound. ijnc.ir
Chemical Reactivity, Transformation, and Degradation Pathways in Research Environments
Oxidation Reactions and Corresponding Sulfoxide (B87167) Formation Mechanisms
The oxidation of the sulfide (B99878) bridge in 4-Desmethoxy Omeprazole (B731) Sulfide to a sulfoxide is a pivotal transformation, often studied in the context of synthesizing its corresponding sulfoxide analogue. This reaction can be achieved through chemical and biological methods, each with distinct mechanisms.
The oxidation of pyridylmethyl thio-benzimidazoles is commonly accomplished using peroxy acids. Meta-chloroperoxybenzoic acid (m-CPBA) is a frequently employed oxidizing agent for converting sulfide intermediates, like 4-Desmethoxy Omeprazole Sulfide, into their sulfoxide forms. google.comrjpbcs.comimist.ma The reaction is typically conducted in non-alcoholic organic solvents such as methylene (B1212753) chloride or toluene (B28343). google.comgoogle.com
The mechanism involves the electrophilic attack of the peracid's peroxy oxygen on the nucleophilic sulfur atom of the sulfide. This process is sensitive to reaction conditions. Inadequate control over the amount of the oxidizing agent or the reaction temperature can lead to over-oxidation, forming the corresponding sulfone by-product, or under-oxidation, resulting in incomplete conversion. google.com To mitigate these side reactions, the process often requires careful control of reagent stoichiometry and temperature, typically maintaining conditions between 0-5°C during the addition of the oxidant. google.comgoogle.com The use of aqueous hydrogen peroxide in the presence of a vanadium catalyst has also been reported as an alternative method for this transformation. rjpbcs.com
Table 1: Common Reagents for Peracid-Mediated Oxidation
| Oxidizing Agent | Typical Solvent(s) | Key Considerations |
|---|---|---|
| m-Chloroperoxybenzoic acid (m-CPBA) | Methylene chloride, Toluene | Potential for over-oxidation to sulfone; requires careful temperature control. google.comgoogle.com |
| Peroxyacetic acid | Organic solvents | An alternative to m-CPBA. google.com |
| Magnesium monoperoxyphthalate (MMPP) | Organic solvents | Used in the synthesis of related sulfoxides. google.com |
Enzymatic oxidation offers a highly selective alternative for the synthesis of chiral sulfoxides from their prochiral sulfide precursors. Various microorganisms and isolated enzymes have been investigated for their ability to catalyze the sulfoxidation of omeprazole analogues. researchgate.netmdpi.com
Cytochrome P450 monooxygenases (CYPs) are key enzymes in this process. In human metabolism, CYP2C19 and CYP3A4 are primarily responsible for metabolizing omeprazole and its analogues. whiterose.ac.uk While CYP3A4 mainly converts the sulfoxide to the sulfone, engineered CYP enzymes, such as mutants of CYP102A1 from Bacillus megaterium, have been developed to selectively hydroxylate the benzimidazole (B57391) ring or perform sulfoxidation. researchgate.net These biocatalytic systems can offer high regio- and stereoselectivity. researchgate.netrsc.org
Baeyer-Villiger monooxygenases (BVMOs) are another class of enzymes capable of asymmetric sulfide oxidation, making them valuable for producing chiral sulfoxide drugs. rsc.orgmdpi.com For instance, a BVMO from Cupriavidus basilensis (CbBVMO) has demonstrated high activity and selectivity in the oxidation of prazole sulfides. mdpi.com Whole-cell biotransformations using various fungal and bacterial strains, such as Aspergillus carbonarius and Rhodococcus rhodochrous, have also been successfully employed to produce enantiomerically pure sulfoxides from their sulfide precursors. researchgate.net These microbial systems can achieve high conversion rates and enantiomeric excess, often without the formation of the sulfone by-product. researchgate.net
Table 2: Biocatalysts for Sulfide Oxidation
| Biocatalyst Type | Example(s) | Key Characteristics |
|---|---|---|
| Fungal Whole-Cells | Aspergillus carbonarius, Cunninghamella echinulata | Can produce high enantiomeric excess (>95% e.e.) of the (S)-enantiomer. researchgate.net |
| Bacterial Whole-Cells | Rhodococcus rhodochrous | Used for bio-oxidation with high yield and enantiomeric excess. researchgate.net |
| Cytochrome P450 (CYP) Enzymes | Engineered CYP102A1 mutants | Capable of highly regio- and stereoselective oxidation. researchgate.netrsc.org |
Reduction Pathways and Sulfide Regeneration Studies
The reduction of the sulfoxide back to the sulfide is a transformation that can occur under certain chemical and biological conditions. While less common in synthetic preparations, it is relevant in degradation studies and in the context of kinetic resolutions. The reaction of omeprazole in an acidic aqueous solution in the presence of a thiol can lead to the formation of the corresponding sulfide, formally a reduction of the sulfoxide. scispace.com Some research has explored the preferential reduction of one sulfoxide enantiomer over the other as a method of kinetic resolution, although this has sometimes resulted in low optical purities. whiterose.ac.uk
Acid-Catalyzed Degradation and Rearrangement Studies
Like other proton pump inhibitors, this compound and its corresponding sulfoxide are susceptible to degradation in acidic environments. The stability of these compounds is highly pH-dependent, with degradation accelerating as the pH decreases. psu.eduresearchgate.net
In acidic aqueous solutions, omeprazole analogues undergo a complex series of transformations. scispace.com The initial step involves protonation, typically at the pyridine (B92270) nitrogen, which initiates a rearrangement. This leads to the formation of a highly reactive sulfenic acid intermediate. nih.gov This intermediate is generally unstable and rapidly converts into a more stable cyclic sulfenamide. nih.gov This degradation pathway ultimately results in the cleavage of the molecule into its constituent benzimidazole and pyridine derivatives. scispace.comunina.it The rate of this acid-catalyzed degradation is influenced by the substituents on both the benzimidazole and pyridine rings. scispace.compsu.edu
Photochemical Stability and Degradation Investigations
Exposure to light, particularly UV radiation, can induce the degradation of benzimidazole-based compounds. Studies on omeprazole show that it is sensitive to light. unina.itnih.gov Photodegradation in aqueous media, especially under UV irradiation, leads to the cleavage of the carbon-sulfur bond, producing various benzimidazole and pyridine derivatives. researchgate.netuwo.ca
The mechanism of photocatalytic oxidation can be complex, involving hydroxyl radical reactions, rearrangements, and the formation of highly reactive intermediates. researchgate.netuwo.ca The degradation process can ultimately lead to the mineralization of the compound. researchgate.netuwo.ca For omeprazole, complete degradation can occur within minutes of UV irradiation, with significant mineralization achieved over a couple of hours. researchgate.netuwo.ca The degradation products identified include derivatives of both the benzimidazole and pyridine rings. unina.itresearchgate.net
Reactivity with Common Laboratory Reagents and Solvents
The reactivity of this compound is largely dictated by the nucleophilicity of the sulfide group and the stability of the heterocyclic rings.
Oxidizing Agents : As detailed in section 4.1, the sulfide moiety is readily oxidized by peracids like m-CPBA and other oxidants such as hydrogen peroxide. google.comrjpbcs.com Over-oxidation to the sulfone can occur, especially under harsh conditions. google.comgoogle.com
Acids : The compound is labile in acidic conditions, leading to rearrangement and degradation as described in section 4.3. scispace.compsu.edu
Bases : The benzimidazole moiety contains an N-H proton that can be deprotonated by a strong base. The resulting alkali metal salts of related sulfoxides are known to have increased stability compared to the neutral form. whiterose.ac.uk
Solvents : this compound is generally soluble in chlorinated solvents like methylene chloride and chloroform, as well as aromatic hydrocarbons like toluene, which are often used as reaction solvents for its oxidation. google.comasm.org It is also soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO). asm.org The stability in various solvents is a key consideration for its synthesis and purification.
Hydrolytic Stability and Degradation Products in Aqueous Media
The hydrolytic stability of this compound, also known as 4-hydroxy omeprazole sulfide, is primarily understood through its role as a transformation product and metabolite of the proton pump inhibitor omeprazole. uoi.grcsic.es Research in environmental chemistry and pharmaceutical analysis has shed light on its formation and persistence in aqueous environments.
Studies have identified this compound as a significant metabolite and degradation product of omeprazole. uoi.grmdpi.com The parent compound, omeprazole, is known to be labile in acidic conditions and susceptible to degradation by heat and light. uoi.gr Its transformation in aqueous matrices can lead to the formation of several transformation products (TPs), including the omeprazole sulfide derivative. uoi.gr For instance, investigations into the fate of omeprazole in water have identified an omeprazole sulfide TP as a major product of hydrolysis. uoi.gr
Forced degradation studies performed on omeprazole have confirmed the generation of its sulfide derivative under various stress conditions. nih.gov These studies are crucial for identifying potential impurities and degradation products that may arise during manufacturing and storage.
In environmental contexts, the presence of this compound in aquatic systems is well-documented. It has been detected in effluent wastewater and river water samples, indicating its introduction into the environment following human metabolism and excretion. uoi.gr Research classifying the environmental fate of pharmaceuticals has categorized 4-hydroxy omeprazole sulfide as a "Type-D: recalcitrant drug metabolite". csic.es This classification suggests that once formed, the compound is resistant to further degradation in aquatic environments, highlighting its stability in these media. csic.es Its persistence is a key characteristic, distinguishing it from its parent compound which can degrade more rapidly under certain conditions. uoi.gr
The following tables summarize key research findings regarding the formation and identification of this compound in aqueous media.
Table 1: Formation of this compound as a Transformation Product
| Parent Compound | Transformation Condition | Resulting Product | Research Context |
| Omeprazole | Hydrolysis in aqueous matrices | Omeprazole sulfide derivative | Environmental Fate Studies uoi.gr |
| Omeprazole | Forced degradation (Acid, Base, Oxidation, Heat, UV Light) | Omeprazole sulfide | Pharmaceutical Impurity Analysis nih.gov |
| Omeprazole | Metabolism in humans | 4-hydroxy omeprazole sulfide | Environmental Occurrence Studies uoi.grcsic.es |
Table 2: Observed Stability and Environmental Presence
| Compound | Classification | Location Detected | Implication |
| 4-hydroxy omeprazole sulfide | Recalcitrant drug metabolite (Type-D) | Wastewater-fed mesocosms | Resistant to natural attenuation and biodegradation csic.es |
| 4-hydroxy omeprazole sulfide | Metabolite | Effluent wastewaters, River samples | Persistence in aquatic environments uoi.gr |
While detailed kinetic data on the hydrolytic degradation of isolated this compound is not extensively available in the reviewed literature, its consistent identification as a persistent metabolite in environmental monitoring studies provides strong evidence of its significant hydrolytic stability compared to its parent compound, omeprazole. uoi.grcsic.es
Role As a Key Synthetic Intermediate or Precursor in Advanced Chemical Synthesis
Precursor to Omeprazole (B731) and Related Benzimidazole (B57391) Sulfoxides (e.g., Esomeprazole)
4-Desmethoxy Omeprazole Sulfide (B99878) is a key starting material in the synthesis of omeprazole and its enantiomerically pure form, esomeprazole (B1671258). The synthesis of these widely used anti-ulcer drugs involves the oxidation of the sulfide group in the precursor molecule to a sulfoxide (B87167). google.comsphinxsai.com This transformation is a critical step that imparts the pharmacological activity to the final product.
The general synthetic route involves the coupling of a substituted benzimidazole moiety with a substituted pyridine (B92270) moiety, followed by oxidation. sphinxsai.com Specifically, 4-Desmethoxy Omeprazole Sulfide serves as the direct precursor that undergoes oxidation to yield 4-desmethoxy omeprazole, a potential impurity in commercial omeprazole and esomeprazole preparations. caymanchem.com The subsequent introduction of a methoxy (B1213986) group at the 4-position of the pyridine ring is a necessary step to arrive at omeprazole or esomeprazole.
The synthesis of esomeprazole, the (S)-enantiomer of omeprazole, often utilizes an asymmetric oxidation of the sulfide precursor. whiterose.ac.uk This stereoselective synthesis is crucial for producing the more potent enantiomer. The industrial-scale synthesis of esomeprazole has been optimized to be carried out in various solvents, with toluene (B28343) being a preferred choice as it allows for the direct use of the precursor solution from the preceding synthetic step. whiterose.ac.uk
| Precursor | Target Compound | Key Transformation |
| This compound | Omeprazole | Oxidation of sulfide to sulfoxide and subsequent methoxylation |
| This compound | Esomeprazole | Asymmetric oxidation of sulfide to (S)-sulfoxide and subsequent methoxylation |
Utility in the Synthesis of Novel Heterocyclic Scaffolds
The benzimidazole and pyridine rings present in this compound provide a versatile scaffold for the synthesis of novel heterocyclic compounds. acs.org Benzimidazole derivatives are known for their wide range of biological activities, including antiparasitic and antifungal properties. cymitquimica.com The structural framework of this compound can be chemically modified to create new molecules with potential therapeutic applications.
For instance, modifications to the pyridine or benzimidazole rings can lead to the development of new proton pump inhibitors or compounds with different pharmacological profiles. acs.org The sulfide linkage itself can also be a point of modification. Research in this area focuses on creating libraries of related compounds to screen for new biological activities. The synthesis of various impurities and metabolites of drugs like tenatoprazole, which shares structural similarities, highlights the chemical versatility of this class of compounds. researchgate.net
Derivatives such as 4-Desmethoxy-4-chloro Omeprazole Sulfide and 4-Desmethoxy-4-nitro Omeprazole Sulfide are examples of how the core structure can be altered to explore new chemical space and synthesize reference standards for analytical purposes. axios-research.comscbt.comsynzeal.compharmaffiliates.comnih.gov These derivatives are crucial for quality control during the manufacturing of related active pharmaceutical ingredients.
Process Chemistry Optimization for Industrial-Scale Intermediate Production
The efficient and cost-effective production of this compound is critical for its use as an intermediate in the pharmaceutical industry. Process chemistry optimization focuses on improving reaction yields, minimizing waste, and ensuring the purity of the final product. blazingprojects.com This involves a detailed study of reaction parameters such as temperature, pressure, catalysts, and solvents.
For the industrial-scale synthesis of related benzimidazole sulfoxides like omeprazole, various oxidation processes have been developed and optimized. google.comwhiterose.ac.ukgoogle.com The choice of oxidizing agent is a key factor, with reagents like meta-chloroperoxybenzoic acid (m-CPBA) being commonly used. sphinxsai.com The optimization of the oxidation step is crucial to prevent the over-oxidation of the sulfide to the corresponding sulfone, which is an undesired byproduct. sphinxsai.com
Biochemical Transformations and Metabolite Studies Molecular Level
In Vitro Enzymatic Biotransformations by Isolated Enzyme Systems
The in vitro enzymatic biotransformation of 4-Desmethoxy Omeprazole (B731) Sulfide (B99878) primarily involves its oxidation to the corresponding sulfoxide (B87167), 4-desmethoxy omeprazole. This reaction is predominantly catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes, which are abundant in liver microsomes. mdpi.comnih.gov
Studies on the metabolism of the structurally similar compound, omeprazole, have established that CYP3A4 is the principal isoform responsible for the sulfoxidation reaction. nih.govsigmaaldrich.comnih.govnih.gov In contrast, CYP2C19 is mainly involved in the hydroxylation of the omeprazole molecule. nih.govsigmaaldrich.comresearchgate.net Given the structural analogy, it is highly probable that the sulfoxidation of 4-Desmethoxy Omeprazole Sulfide is also mediated by CYP3A4. The intrinsic clearance for the sulfone formation from S-omeprazole by CYP3A4 is notably higher than that for R-omeprazole, suggesting a stereoselective preference of the enzyme. nih.gov
The enzymatic oxidation of the sulfide to the sulfoxide is a critical step in the formation of the active pharmaceutical ingredient. The table below summarizes the key enzymes involved in the metabolism of omeprazole, which can be extrapolated to its desmethoxy sulfide analog.
| Enzyme | Primary Reaction | Substrate Preference |
| CYP3A4 | Sulfoxidation | S-enantiomer |
| CYP2C19 | Hydroxylation | R-enantiomer |
Microbial Transformations and Biocatalysis for Analog Production
Microbial systems offer a promising alternative for the stereoselective synthesis of chiral sulfoxides, such as esomeprazole (B1671258), from their prochiral sulfide precursors like this compound. Whole-cell biocatalysis is often preferred as it circumvents the need for expensive cofactors. researchgate.net
Fungi of the genus Cunninghamella, particularly Cunninghamella elegans and Cunninghamella blakesleeana, have been extensively studied for their ability to mimic mammalian drug metabolism. mdpi.comnih.gov These fungi are known to perform a variety of biotransformation reactions, including oxidation. mdpi.comresearchgate.net For instance, Cunninghamella blakesleeana has been shown to metabolize pantoprazole, another proton pump inhibitor, into its sulfone and thioether derivatives. mdpi.com This suggests that Cunninghamella species could be effective biocatalysts for the oxidation of this compound.
Furthermore, bacterial strains have been identified that can perform enantioselective oxidation of omeprazole sulfide to produce esomeprazole with high enantiomeric excess. For example, a strain of Lysinibacillus has been shown to catalyze this reaction with high yield and enantioselectivity. researchgate.net Engineered monooxygenases, such as cyclohexanone (B45756) monooxygenase (CHMO) from Acinetobacter calcoaceticus, have also been successfully used for the biocatalytic synthesis of esomeprazole from omeprazole sulfide. nih.gov
The table below highlights some microbial systems used in the biotransformation of sulfide-containing compounds.
| Microbial System | Transformation | Key Findings |
| Cunninghamella blakesleeana | Metabolism of pantoprazole | Production of sulfone and thioether metabolites. mdpi.com |
| Lysinibacillus sp. | Enantioselective oxidation of omeprazole sulfide | High yield and enantiomeric excess of esomeprazole. researchgate.net |
| Acinetobacter calcoaceticus (engineered CHMO) | Asymmetric oxidation of omeprazole sulfide | Efficient biocatalytic synthesis of esomeprazole. nih.gov |
Mechanistic Studies of Sulfide Oxidation by Cytochrome P450 Systems
The oxidation of sulfides by Cytochrome P450 enzymes is a complex process that has been the subject of extensive mechanistic investigation. The key reactive species in the P450 catalytic cycle is a high-valent iron(IV)-oxo porphyrin cation radical intermediate known as Compound I. nih.gov
Computational studies, including quantum mechanics/molecular mechanics (QM/MM) calculations, have been employed to elucidate the mechanism of sulfoxidation. nih.gov These studies suggest that the oxidation of the sulfide to the sulfoxide proceeds via a direct oxygen atom transfer from Compound I to the sulfur atom. scispace.com The reaction is believed to occur through a concerted mechanism. scispace.com
The nature of the axial ligand to the heme iron in the P450 enzyme plays a crucial role in determining the spin state and reactivity of the active species. scispace.com The thiolate ligand in P450 is thought to favor a high-spin quartet pathway for sulfoxidation. scispace.com The geometry of the transition state is also a critical factor, with a larger Fe-O-S angle being characteristic of the high-spin pathway. scispace.com
Key mechanistic aspects of CYP-mediated sulfide oxidation are summarized in the table below.
| Mechanistic Aspect | Description |
| Active Oxidizing Species | Compound I (iron(IV)-oxo porphyrin cation radical). nih.gov |
| Reaction Mechanism | Concerted oxygen atom transfer from Compound I to the sulfide. scispace.com |
| Role of Axial Ligand | The thiolate ligand influences the spin state and reactivity of Compound I. scispace.com |
| Transition State Geometry | The Fe-O-S angle is a key determinant of the reaction pathway. scispace.com |
Elucidation of Formation Pathways from Precursors in Biochemical Systems
This compound is a direct precursor in the synthesis of 4-desmethoxy omeprazole. In a biochemical context, its formation can be conceptualized through two primary routes: as an intermediate in a synthetic pathway or as a metabolite arising from the reduction of the corresponding sulfoxide.
In chemical synthesis, the sulfide is typically formed by the nucleophilic substitution reaction between 5-methoxy-2-mercaptobenzimidazole (B30804) and 2-chloromethyl-3,5-dimethylpyridine. sphinxsai.comwikipedia.org While this is a synthetic route, it provides a basis for understanding the potential biochemical assembly from precursor molecules.
In biological systems, it is plausible that this compound could be formed through the enzymatic reduction of 4-desmethoxy omeprazole. The reversible nature of sulfoxidation has been suggested, with endogenous reducing agents like glutathione (B108866) potentially playing a role in the reactivation of proton pumps by reducing the disulfide bond formed by proton pump inhibitors. researchgate.net This suggests that a similar reductive pathway could exist for the sulfoxide metabolite, leading to the formation of the sulfide. However, it is important to note that for omeprazole, spontaneous or non-enzymatic degradation to its sulfide at neutral pH is not observed, unlike for some other proton pump inhibitors. This implies that any in vivo reduction would likely be an enzyme-catalyzed process.
The potential biochemical formation pathways are outlined below.
| Formation Pathway | Description |
| Synthetic Precursor | Formed via nucleophilic substitution in chemical synthesis, providing a model for potential biochemical assembly. sphinxsai.comwikipedia.org |
| Metabolic Reduction | Potential enzymatic reduction of 4-desmethoxy omeprazole, possibly involving endogenous reducing agents like glutathione. researchgate.net |
Advanced Analytical Methodologies for Research and Quantification
High-Performance Liquid Chromatography (HPLC) Method Development for Research Purity and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for assessing the purity of Omeprazole (B731) and monitoring the formation of related substances like 4-Desmethoxy Omeprazole Sulfide (B99878) during synthesis. researchgate.net Developing a robust HPLC method is essential for separating the main compound from its impurities.
Researchers have developed simple, fast, and sensitive reversed-phase HPLC (RP-HPLC) methods for the quantification of Omeprazole and its related compounds. nih.govbanglajol.info These methods often utilize C18 columns of varying dimensions and particle sizes to achieve optimal separation. nih.govlcms.cz For instance, a method using a Thermo Accucore C-18 column (50 mm × 4.6 mm, 2.6 μm) with a gradient program of a mobile phase consisting of a buffer (like 0.08 M glycine (B1666218) buffer at pH 9.0) and an organic modifier (like acetonitrile (B52724) and methanol) has been shown to effectively separate Omeprazole from its eleven related compounds. nih.gov The flow rate is typically optimized, for example, at 0.8 mL/min, with UV detection at a wavelength of 305 nm. nih.gov The stability of Omeprazole in basic solutions influences the choice of mobile phase pH. nih.gov
The development of these methods is often guided by Quality by Design (QbD) principles to ensure robustness. nih.gov This approach involves identifying critical method parameters and their impact on critical method attributes, such as resolution and analysis time. nih.gov Shorter columns are often preferred to reduce the run time, which is crucial for high-throughput analysis in quality control settings. nih.govtandfonline.com
The specificity, linearity, and recovery of the developed HPLC methods are thoroughly validated according to international guidelines (ICH). tandfonline.comresearchgate.net Forced degradation studies are also performed to demonstrate the stability-indicating nature of the method, ensuring that all degradation products, including 4-Desmethoxy Omeprazole Sulfide, are adequately separated from the main peak. lcms.cztandfonline.com
Table 1: Example HPLC Method Parameters for Omeprazole and Related Substances Analysis
| Parameter | Condition | Reference |
| Column | Thermo Accucore C-18 (50 mm × 4.6 mm, 2.6 μm) | nih.gov |
| Mobile Phase A | 0.08 M Glycine Buffer (pH 9.0): Acetonitrile (95:05 v/v) | nih.gov |
| Mobile Phase B | Acetonitrile: Methanol (65:35 v/v) | nih.gov |
| Flow Rate | 0.8 mL/min | nih.gov |
| Detection | UV at 305 nm | nih.gov |
| Injection Volume | 1 µl | tandfonline.com |
| Column Temperature | 25°C | tandfonline.com |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
While HPLC is the primary method for analyzing Omeprazole and its non-volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the analysis of volatile derivatives or impurities that may be present. Although direct GC-MS analysis of this compound is not common due to its low volatility and thermal lability, derivatization techniques can be used to convert it into a more volatile compound suitable for GC-MS analysis. However, specific applications of GC-MS for this particular sulfide impurity are not extensively documented in the available literature. GC-MS is more commonly used in broader applications like identifying extractables and leachables from packaging materials, which could potentially contaminate pharmaceutical products.
Capillary Electrophoresis (CE) Applications in Compound Separation
Capillary Electrophoresis (CE) has emerged as a powerful technique for the impurity profiling of drugs, offering an alternative and often complementary approach to HPLC. xjtu.edu.cn CE methods have been successfully developed for the separation of Omeprazole and its related impurities. nih.gov
The development of a CE method for Omeprazole impurity profiling often involves an Analytical Quality by Design (AQbD) approach. nih.govunifi.it This begins with scouting experiments to select the appropriate operative mode, such as Micellar Electrokinetic Chromatography (MEKC), which uses a pseudostationary phase of micelles (e.g., sodium dodecyl sulfate (B86663) - SDS) and an organic modifier (e.g., n-butanol) in a buffer solution (e.g., borate (B1201080) buffer). nih.govunifi.it
Key parameters that are optimized include the concentration of the background electrolyte, the concentration of the micellar phase and organic modifier, capillary temperature, and the applied voltage. nih.govunifi.it Response Surface Methodology is often used to find the optimal conditions that provide the best resolution between the peaks of Omeprazole and its impurities, including this compound. A validated CE method can simultaneously determine Omeprazole and several of its related substances. nih.gov
Table 2: Optimized Conditions for CE Separation of Omeprazole and Impurities
| Parameter | Optimized Condition | Reference |
| Buffer | 72 mM Borate Buffer, pH 10.0 | nih.gov |
| Micellar Phase | 96 mM Sodium Dodecyl Sulfate (SDS) | nih.gov |
| Organic Modifier | 1.45 %v/v n-butanol | nih.gov |
| Capillary Temperature | 21 °C | nih.gov |
| Applied Voltage | 25 kV | nih.gov |
Coupled Techniques for Complex Mixture Analysis (e.g., LC-MS/MS, UHPLC-qToF-MS)
For the comprehensive analysis of complex mixtures and the definitive identification of impurities, coupled techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ultra-High-Performance Liquid Chromatography-quadrupole Time-of-Flight Mass Spectrometry (UHPLC-qToF-MS) are invaluable. uoi.grresearchgate.net These methods provide not only separation but also mass information, which is crucial for the structural elucidation of unknown impurities.
UHPLC-qToF-MS, in particular, is a powerful tool for both untargeted and targeted screening of pharmaceutical metabolites and degradation products. nih.gov In the context of this compound, which has been identified as a metabolite of Omeprazole, these techniques are essential for its detection and quantification in various matrices, including environmental water samples. uoi.grresearchgate.net
The methodology typically involves a chromatographic separation on a C18 column followed by detection with a qToF mass spectrometer. nih.gov The high-resolution mass spectrometry (HRMS) capability of qToF allows for the determination of the accurate mass of the ions, which aids in the tentative identification of compounds. researchgate.netresearchgate.net For instance, the presence of 4-hydroxy omeprazole sulfide (a tautomer of this compound) has been reported in effluent wastewaters. uoi.grresearchgate.net Targeted analysis using techniques like LC-MS/MS with a triple quadrupole (QqQ) mass spectrometer can then be used for robust quantification. uoi.grnih.gov
Spectrophotometric and Fluorometric Methods for Research Quantification
Spectrophotometric and fluorometric methods offer simpler and more cost-effective alternatives for the quantification of Omeprazole and its related compounds in certain research applications, although they may lack the specificity of chromatographic methods.
Spectrophotometric methods are often based on the formation of a colored charge-transfer complex between the drug and a suitable reagent. ijpsjournal.com For example, Omeprazole can react with 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) to form an orange-red complex with a maximum absorption at around 460 nm. ijpsjournal.com Another approach involves the formation of an ion-pair with an anionic dye like bromophenol blue, which can be extracted into an organic solvent and measured spectrophotometrically. bioline.org.br Difference spectrophotometry has also been shown to be a stability-indicating assay, as it is unaffected by the presence of acid-induced degradation products. nih.gov
Fluorometric methods can offer higher sensitivity. One such method is based on the charge-transfer sensitized fluorescence reaction of Omeprazole with DDQ. nih.gov This reaction can be adapted for a high-throughput 96-microwell plate format, making it suitable for quality control laboratories. nih.gov Another fluorometric method involves quenching the fluorescence of a dye like Eosin Y by the drug, where the decrease in fluorescence intensity is proportional to the drug concentration. amazonaws.com
While these methods are generally applied to the parent drug, they can potentially be adapted for the quantification of impurities like this compound, provided there is a significant difference in their spectral properties or reactivity.
Chemical Derivatives, Analogs, and Structure Reactivity Relationships in Research
Synthesis of Chemically Modified Analogs and Isomers
The synthesis of analogs of omeprazole (B731) sulfide (B99878), including 4-desmethoxy variants, is a critical area of research for understanding structure-activity relationships. whiterose.ac.ukasm.org The general synthetic strategy often involves the condensation of a substituted 2-mercaptobenzimidazole (B194830) with a substituted 2-chloromethylpyridine derivative. asm.org For instance, the synthesis of various omeprazole analogs has been achieved by reacting different substituted 2-mercapto derivatives with 4-chloromethylpyrrolo[1,2-a]quinoxalines, followed by oxidation to the corresponding sulfoxides. asm.org
In the specific context of 4-Desmethoxy Omeprazole Sulfide, the synthesis would involve a benzimidazole (B57391) moiety lacking the 5-methoxy group of omeprazole. The synthesis of related sulfides has been accomplished by the in-situ formation of sodium thiolates from the corresponding thiol, followed by reaction with a suitable benzyl (B1604629) bromide. whiterose.ac.uk Purification is typically achieved through recrystallization or column chromatography. whiterose.ac.uk
Furthermore, enzymatic strategies have been explored for the synthesis of specific metabolites. For example, cytochrome P450 enzymes from Bacillus megaterium have been used for the regioselective hydroxylation of omeprazole sulfide to produce 5'-hydroxyomeprazole sulfide. nih.govresearchgate.net This highlights the potential for biocatalysis in generating specific, and often difficult to synthesize, derivatives.
A variety of chemically modified analogs and isomers related to this compound have been synthesized and are available for research purposes. These include:
4-Desmethoxy-4-chloro Omeprazole Sulfide : This analog introduces a chloro group at the 4-position of the pyridine (B92270) ring. synzeal.como2hdiscovery.conih.gov
4-Desmethoxy-4-nitro Omeprazole Sulfide : This derivative features a nitro group at the 4-position of the pyridine ring. nih.govchemicalbook.com
Omeprazole Sulfide N-Oxide : This compound is an N-oxide derivative of omeprazole sulfide. cymitquimica.com
Influence of Substituent Effects on Chemical Reactivity and Stability
The nature and position of substituents on the benzimidazole and pyridine rings of omeprazole sulfide analogs profoundly influence their chemical reactivity and stability. The methoxy (B1213986) group at the 4-position of the pyridine ring in omeprazole, for example, donates electrons through resonance to the pyridine nitrogen, affecting its pKa. nih.gov The absence of this methoxy group in this compound would therefore alter the electron density of the pyridine ring and consequently its basicity and reactivity.
Studies on various omeprazole analogs have shown that the electronic properties of the substituents impact the stability of the molecule. For instance, the presence of activating groups on the pyridinium (B92312) moiety can favor oxidation. uoi.gr Conversely, modifications can be made to enhance stability. The stability of omeprazole and its analogs is a critical factor, as they are known to be acid-labile. uoi.gr
The introduction of different substituents, such as chloro or nitro groups in 4-Desmethoxy-4-chloro Omeprazole Sulfide and 4-Desmethoxy-4-nitro Omeprazole Sulfide respectively, significantly alters the electronic landscape of the pyridine ring. synzeal.comnih.gov A chloro group, being electron-withdrawing, would decrease the basicity of the pyridine nitrogen, while a nitro group would have an even stronger electron-withdrawing effect. These modifications can influence the molecule's interaction with biological targets and its metabolic fate. acs.org
The table below summarizes some key properties of this compound and its derivatives, highlighting the influence of substituents.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Substituent at Pyridine 4-Position |
| This compound nih.govscbt.combiosynth.com | C₁₆H₁₇N₃OS | 299.39 | Hydrogen |
| 4-Desmethoxy-4-chloro Omeprazole Sulfide nih.govaxios-research.com | C₁₆H₁₆ClN₃OS | 333.83 | Chloro |
| 4-Desmethoxy-4-nitro Omeprazole Sulfide nih.gov | C₁₆H₁₆N₄O₃S | 344.4 | Nitro |
| Omeprazole Sulfide caymanchem.com | C₁₇H₁₉N₃O₂S | 329.4 | Methoxy |
This table is generated based on available data and is for illustrative purposes.
Stereochemical Aspects and Their Impact on Chemical Properties
The omeprazole molecule contains a stereogenic center at the sulfur atom of the sulfoxide (B87167) group, leading to two enantiomers. researchgate.net The sulfide precursor, such as this compound, is prochiral. The oxidation of the sulfide to the sulfoxide is a key step where stereochemistry becomes crucial. The development of stereoselective oxidation methods to produce a single enantiomer, such as esomeprazole (B1671258) (the (S)-enantiomer of omeprazole), has been a significant area of research. whiterose.ac.uk
The stereochemical outcome of the oxidation can be influenced by the catalyst and the substituents on the sulfide. whiterose.ac.uk For example, titanium-tartrate mediated sulfoxidation reactions have been studied to understand how the heterocyclic motifs affect the stereoselectivity of the oxidation. whiterose.ac.uk The benzimidazole NH group has been reported to have a stereodirecting influence in these reactions. whiterose.ac.uk
The spatial arrangement of the atoms in the different enantiomers can lead to different interactions with chiral environments, such as enzymes. This is the basis for the improved pharmacokinetic and pharmacodynamic profile of esomeprazole compared to racemic omeprazole. researchgate.net While this compound itself is not chiral, its oxidation leads to a chiral sulfoxide, and the principles of stereoselective synthesis are directly applicable. The use of biocatalysts, such as soybean pod peroxidase, has been explored for the asymmetric oxidation of omeprazole sulfide to (S)-omeprazole, achieving high enantiomeric excess. researchgate.net
Design Principles for Novel Omeprazole Sulfide-Related Chemical Entities
The design of novel chemical entities related to omeprazole sulfide is guided by the need to optimize properties such as potency, selectivity, and metabolic stability. acs.org A common approach is ligand-based design, where a set of diverse structural analogs are synthesized and evaluated to build pharmacophore models. acs.org These models help in understanding the key structural features required for a desired biological activity.
For instance, in the development of selective inhibitors for cytochrome P450 enzymes that metabolize PPIs, researchers have synthesized a range of omeprazole analogs and assessed their inhibitory activity. acs.org This allows for the identification of structural modifications that enhance selectivity for a specific enzyme isoform, which can help in minimizing drug-drug interactions.
Emerging Research Directions and Potential Applications in Chemical Science
Development of Novel Synthetic Reagents and Catalysts Utilizing the Compound
Currently, there is a notable absence of published research detailing the use of 4-Desmethoxy Omeprazole (B731) Sulfide (B99878) as a foundational structure for the development of new synthetic reagents or catalysts. The benzimidazole (B57391) core is a well-known scaffold in catalysis; however, studies specifically leveraging the unique structural features of 4-Desmethoxy Omeprazole Sulfide for these applications have not been reported. The potential for this compound to act as a ligand for metal-catalyzed reactions or as an organocatalyst remains an unexplored area of research. Its bifunctional nature, containing both a benzimidazole ring and a pyridinyl sulfide moiety, could theoretically be exploited for catalytic purposes, but this remains a hypothetical direction for future investigation.
Exploration of New Catalytic Transformations Involving the Sulfide Moiety
The sulfide moiety within this compound is a key functional group, primarily known for its oxidation to a sulfoxide (B87167) in the synthesis of omeprazole and its analogs. Beyond this established transformation, the exploration of other catalytic reactions involving this sulfide group is not documented in current scientific literature. The sulfide group can potentially participate in various organic transformations, such as C-S bond formation, desulfurization reactions, or acting as a directing group in C-H activation. However, research to unlock these potential catalytic pathways for this compound has not yet been undertaken. This represents a significant gap and a potential opportunity for future research in synthetic organic chemistry.
Applications in Advanced Materials Science
While direct applications of this compound in advanced materials science are not specifically documented, related research on similar sulfide compounds points to potential avenues of exploration. A notable area is the use of the broader "Omeprazole Sulfide" in the green synthesis of silver nanoparticles (AgNPs). In these studies, Omeprazole Sulfide acts as a capping and stabilizing agent in the formation of Omeprazole Sulfide@AgNPs. These nanoparticles have shown promise for their antibacterial properties.
This application highlights a potential, though currently unexplored, use for this compound. If this specific analog can similarly facilitate the formation of stable nanoparticles, it could lead to the development of new antimicrobial materials or sensors. The characteristics of such nanoparticles would need to be thoroughly investigated. For context, studies on the more general Omeprazole Sulfide-capped nanoparticles have reported the following characteristics:
| Nanoparticle | Synthesis Method | Average Size | Key Finding |
| Omeprazole Sulfide@AgNPs | Green Synthesis | < 60 nm | Demonstrates antibacterial activity |
This table is based on data for the general "Omeprazole Sulfide" and represents a potential research direction for the 4-desmethoxy analog.
Interdisciplinary Research with Analytical Chemistry, Chemoinformatics, and Green Chemistry
The most defined role for this compound lies at the intersection of synthetic and analytical chemistry, with growing potential in green chemistry.
Analytical Chemistry: The primary and well-documented application of this compound is as a characterized reference material. It is crucial for the analytical method development, validation, and quality control (QC) during the production of omeprazole and related active pharmaceutical ingredients. nih.govpreprints.org Its use as an impurity standard ensures the purity and safety of the final drug product.
| Compound Property | Value |
| Chemical Name | 2-[[(3,5-Dimethyl-2-pyridinyl)methyl]thio]-6-methoxy-1H-benzimidazole |
| CAS Number | 704910-89-4 |
| Molecular Formula | C16H17N3OS |
| Molecular Weight | 299.39 g/mol |
| Primary Application | Pharmaceutical Reference Standard / Impurity |
Chemoinformatics: There are no specific chemoinformatics studies published on this compound. However, computational and chemoinformatics tools are being applied to the broader class of omeprazole derivatives to design new proton pump inhibitors with improved efficacy and safety profiles. plos.org Such in silico studies, including DFT (Density Functional Theory) analysis and molecular docking, could potentially be applied to this compound to predict its reactivity, potential biological targets, or utility in materials science, representing a future research avenue.
Green Chemistry: The principles of green chemistry are relevant to this compound in two main contexts. First, in the synthesis of related compounds, where green catalysts and more environmentally benign oxidation methods for the sulfide group are being developed. semanticscholar.orgresearchgate.net Second, research on the green synthesis of silver nanoparticles using plant extracts and the related "Omeprazole Sulfide" showcases a direct application of green chemistry principles. ijnc.irijnc.ir These studies utilize natural extracts as reducing agents, avoiding harsh chemicals. This approach could foreseeably be extended to this compound for creating novel nanomaterials through sustainable methods.
Q & A
Q. What are the optimal solvents and conditions for purifying 4-Desmethoxy Omeprazole Sulfide via crystallization?
- Methodological Answer : The solubility of this compound is temperature-dependent and varies significantly across solvents. Ethanol, 95% ethanol, and methanol are optimal for recrystallization due to their high solubility gradients with temperature. For instance, in methanol, solubility increases from ~0.5 g/100g at 280 K to ~4.2 g/100g at 319 K . The gravimetric method is recommended for solubility measurements, with the modified Apelblat equation providing accurate correlation (average RAD <1%) for process design .
Table 1 : Solubility in Selected Solvents (g/100g)
| Solvent | 280 K | 300 K | 319 K |
|---|---|---|---|
| Ethanol | 0.8 | 2.1 | 3.5 |
| Methanol | 0.5 | 2.4 | 4.2 |
| 95% Ethanol | 0.6 | 1.8 | 3.0 |
| Ethyl Acetate | 0.2 | 0.3 | 0.4 |
| (Data derived from ) |
Q. What synthesis routes are commonly employed for this compound, and how can their efficiency be optimized?
- Methodological Answer : The compound is synthesized via nucleophilic substitution using 2-mercapto-5-methoxybenzene imidazole and 2-chloromethyl-4-methoxy-3,5-lutidine. Purification involves sequential dissolution in ethanol, crystallization, and vacuum filtration . Catalytic oxidation using H₃PW₁₂O₄₀ with H₂O₂ improves yield (up to 90%) by selectively oxidizing sulfide intermediates to sulfoxides, reducing byproduct formation . Reaction parameters (e.g., solvent polarity, temperature) must be optimized using Design of Experiments (DoE) to minimize impurities .
Advanced Research Questions
Q. How do thermodynamic parameters (ΔH, ΔG, ΔS) influence the solubility behavior of this compound in protic solvents?
- Methodological Answer : The dissolution process is endothermic (ΔH >0) and enthalpy-driven, with ΔH values ranging from +15.2 kJ/mol (methanol) to +22.8 kJ/mol (n-propanol). Entropy contributions (ΔS) are positive but secondary, indicating solvent-solute hydrogen bonding dominates. Van’t Hoff analysis reveals that solubility increases with temperature due to greater enthalpy compensation for Gibbs energy (ΔG >0) .
Table 2 : Thermodynamic Parameters in Protic Solvents
| Solvent | ΔH (kJ/mol) | ΔG (kJ/mol) | ΔS (J/mol·K) |
|---|---|---|---|
| Methanol | 15.2 | 8.7 | 21.8 |
| Ethanol | 17.5 | 9.1 | 27.9 |
| n-Propanol | 22.8 | 10.3 | 38.4 |
| (Calculated from ) |
Q. What analytical challenges exist in detecting this compound metabolites in environmental samples, and how can LC-MS/MS methods be validated?
- Methodological Answer : Metabolites like 4-hydroxy omeprazole sulfide (OM14) are mutagenic and require detection limits <1 ng/L in water. LC-MS/MS with electrospray ionization (ESI+) is preferred, using transitions m/z 329→198 for quantification . Matrix effects from dissolved organic matter can suppress signals; isotope dilution with deuterated standards (e.g., omeprazole sulfide-d₃) improves accuracy . Method validation should include recovery tests (85–115%), precision (RSD <10%), and cross-lab reproducibility .
Q. How does the environmental persistence of this compound compare to its parent compound, and what monitoring strategies are recommended?
- Methodological Answer : this compound is more persistent than omeprazole, with a predicted half-life >60 days in surface water. Its metabolite 4-hydroxy omeprazole sulfide (OM14) poses higher ecotoxicity (PNEC <0.1 µg/L) due to mutagenicity . Monitoring should prioritize wastewater treatment plant effluents and sediment samples using passive samplers (POCIS) coupled with LC-HRMS for non-target screening .
Key Notes
- Contradictions : While omeprazole is rapidly metabolized, its desmethoxy derivatives exhibit prolonged environmental persistence, complicating risk assessment .
- Data Gaps : Limited ecotoxicity data exist for this compound; ECOSAR predictions require validation via Daphnia magna acute toxicity assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
